molecular formula C14H13N3O3 B5882267 3-methyl-2-nitro-N-(pyridin-2-ylmethyl)benzamide

3-methyl-2-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B5882267
M. Wt: 271.27 g/mol
InChI Key: VYAOABNZHCGVIB-UHFFFAOYSA-N
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Description

3-methyl-2-nitro-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C14H13N3O3 and a molecular weight of 271.27 g/mol . This compound is characterized by the presence of a benzamide core substituted with a methyl group, a nitro group, and a pyridin-2-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-methyl-2-nitro-N-(pyridin-2-ylmethyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-nitrobenzoic acid with pyridin-2-ylmethanamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions .

Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors may also be explored for more efficient production.

Chemical Reactions Analysis

3-methyl-2-nitro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, halogenating agents like bromine for substitution, and potassium permanganate for oxidation. The major products formed from these reactions include 3-amino-2-nitro-N-(pyridin-2-ylmethyl)benzamide, halogenated derivatives, and carboxylic acid derivatives.

Scientific Research Applications

3-methyl-2-nitro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-methyl-2-nitro-N-(pyridin-2-ylmethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and pyridinyl groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-methyl-2-nitro-N-(pyridin-2-ylmethyl)benzamide include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-methyl-2-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-10-5-4-7-12(13(10)17(19)20)14(18)16-9-11-6-2-3-8-15-11/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAOABNZHCGVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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